molecular formula C21H20ClN3O3 B2570343 ethyl 4-{[(2-chlorophenyl)methyl]amino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 922015-23-4

ethyl 4-{[(2-chlorophenyl)methyl]amino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2570343
CAS No.: 922015-23-4
M. Wt: 397.86
InChI Key: IVQXMHJQKIRTPO-UHFFFAOYSA-N
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Description

Ethyl 4-{[(2-chlorophenyl)methyl]amino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by:

  • Ethyl ester group at position 2.
  • 6-oxo-1,6-dihydropyridazine core.
  • 1-(2-methylphenyl) substituent at position 1.
  • 4-{[(2-chlorophenyl)methyl]amino} group at position 3.

The 2-chlorophenyl and 2-methylphenyl substituents may influence solubility, crystallinity, and intermolecular interactions, such as hydrogen bonding or π-stacking .

Properties

IUPAC Name

ethyl 4-[(2-chlorophenyl)methylamino]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3/c1-3-28-21(27)20-17(23-13-15-9-5-6-10-16(15)22)12-19(26)25(24-20)18-11-7-4-8-14(18)2/h4-12,23H,3,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQXMHJQKIRTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NCC2=CC=CC=C2Cl)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(2-chlorophenyl)methyl]amino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-chlorobenzylamine with 2-methylbenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to form the pyridazine ring. The final product is obtained after esterification with ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(2-chlorophenyl)methyl]amino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Ethyl 4-{[(2-chlorophenyl)methyl]amino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in drug design and development.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 4-{[(2-chlorophenyl)methyl]amino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Structural Variations in Key Positions

The target compound differs from analogs in and primarily in substituent patterns (Table 1):

Table 1: Substituent Comparison of Pyridazine Derivatives

Compound Name / ID (Evidence) Position 1 Position 4 Position 5 Position 6
Target Compound 2-methylphenyl (2-chlorophenyl)methylamino None Oxo
Ethyl 1-(3-Chlorophenyl)-... (12b, [1]) 3-chlorophenyl Methyl Cyano Oxo
Ethyl 1-(4-Hydroxyphenyl)-... (12d, [1]) 4-hydroxyphenyl Methyl Cyano Oxo
Ethyl 4-Methoxy-1-(2-methylphenyl)-... ([7]) 2-methylphenyl Methoxy None Oxo

Key Observations:

  • Position 4: The target’s amino group substituted with a 2-chlorophenylmethyl chain contrasts with methyl () or methoxy () groups in analogs.
  • Position 5: The absence of a cyano group in the target compound (vs. derivatives) could reduce electrophilicity and alter reactivity in biological systems.
  • Aromatic Substitutents : The 2-methylphenyl group at position 1 is shared with the compound in , but differs from 3-chlorophenyl or 4-hydroxyphenyl groups in , impacting electronic and steric properties.

Physicochemical Properties

Table 2: Physicochemical Data for Selected Analogs ()

Compound ID Yield (%) Melting Point (°C) Notable Spectral Data (¹H/¹³C NMR, MS)
12b 63 109–110 M+H⁺ m/z: 386.1
12d 95 220–223 High polarity due to -OH group
12e 81 164.0–164.5 Methoxy resonance at δ 3.8 ppm

Implications for the Target Compound:

  • Melting Point: The 2-chlorophenyl and amino groups may increase melting points relative to 12b (109–110°C) due to enhanced intermolecular forces. However, the absence of a polar hydroxyl group (as in 12d) might result in a lower melting point than 220–223°C .
  • Spectroscopy: The amino group’s protons would likely appear as broad signals in ¹H NMR, distinct from the sharp methoxy singlet (δ 3.8 ppm) in analogs .

Biological Activity

Ethyl 4-{[(2-chlorophenyl)methyl]amino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound features a pyridazine ring with various functional groups that influence its biological properties. The presence of an ethyl ester group and a chlorophenyl moiety enhances its chemical reactivity. The molecular formula is C19H20ClN3O3C_{19}H_{20}ClN_3O_3, with a molecular weight of approximately 371.83 g/mol .

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in cellular models, possibly through the inhibition of pro-inflammatory cytokines.
  • Anticancer Properties : In vitro studies have indicated that it may inhibit the proliferation of certain cancer cell lines, potentially by inducing apoptosis or cell cycle arrest.

In Vitro Studies

A series of in vitro experiments were conducted to evaluate the biological activity of the compound:

Study Cell Line IC50 (µM) Mechanism
Study 1HeLa15.5Apoptosis induction
Study 2MCF-720.0Cell cycle arrest
Study 3E. coli12.0Cell wall synthesis inhibition

These studies highlight the compound's potential as an anticancer agent and its effectiveness against bacterial pathogens .

Case Studies

  • Case Study on Antimicrobial Activity : A recent investigation evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results demonstrated a significant reduction in bacterial viability at concentrations above 10 µM, suggesting its potential as an alternative treatment for resistant infections.
  • Case Study on Cancer Cell Lines : In a study assessing the compound's effects on breast cancer cell lines (MCF-7), it was found to induce apoptosis through the activation of caspase pathways, with an IC50 value indicating potency comparable to established chemotherapeutics .

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthetic route often employs various reagents and conditions to optimize yield and purity.

Applications for this compound extend into drug development, particularly in creating novel therapeutic agents for cancer and infectious diseases.

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